molecular formula C24H46O4 B14737476 Tert-butyl 12-acetyloxyoctadecanoate CAS No. 6284-44-2

Tert-butyl 12-acetyloxyoctadecanoate

Cat. No.: B14737476
CAS No.: 6284-44-2
M. Wt: 398.6 g/mol
InChI Key: SHHFJVGGGJHSKH-UHFFFAOYSA-N
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Description

Tert-butyl 12-acetyloxyoctadecanoate is a synthetic ester derivative of octadecanoic acid (stearic acid) featuring a tert-butyl ester group at the carboxyl terminus and an acetyloxy substitution at the 12th carbon of the alkyl chain. Its structure combines a long hydrophobic carbon chain (18 carbons) with polar functional groups, making it a candidate for applications in organic synthesis, pharmaceuticals, or polymer chemistry. The compound’s properties can be inferred from structural analogs, such as tert-butyl esters with similar substituents .

Properties

CAS No.

6284-44-2

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

tert-butyl 12-acetyloxyoctadecanoate

InChI

InChI=1S/C24H46O4/c1-6-7-8-15-18-22(27-21(2)25)19-16-13-11-9-10-12-14-17-20-23(26)28-24(3,4)5/h22H,6-20H2,1-5H3

InChI Key

SHHFJVGGGJHSKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 12-acetyloxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent is also common in the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 12-acetyloxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 12-acetyloxyoctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 12-acetyloxyoctadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The tert-butyl group can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on tert-butyl 12-acetyloxyoctadecanoate and structurally related tert-butyl esters, highlighting molecular properties, functional groups, and available safety data.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound* C₂₄H₄₆O₄ 398.63† tert-butyl ester, acetyloxy
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate C₁₃H₂₆O₆ 278.34 tert-butyl ester, hydroxy, ether
tert-Butyl Alcohol C₄H₁₀O 74.12 tertiary alcohol
Methyl tetradecanoate C₁₅H₃₀O₂ 242.40 methyl ester

*Inferred data based on structural analogs. †Calculated based on octadecanoic acid (C₁₈H₃₆O₂), tert-butyl group (C₄H₉), and acetyloxy (C₂H₃O₂).

Key Observations:

Functional Group Influence: The acetyloxy group in this compound enhances its polarity compared to non-substituted tert-butyl esters (e.g., tert-butyl alcohol). This group may increase susceptibility to hydrolysis or enzymatic cleavage . Ether linkages in tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate () improve water solubility, whereas the long alkyl chain in the target compound prioritizes lipid solubility .

Reactivity: Tert-butyl esters are generally stable under basic conditions but hydrolyze in acidic environments to yield tert-butanol and carboxylic acids. For example, tert-butyl alcohol decomposes in strong mineral acids to release flammable isobutylene gas . The acetyloxy group may undergo ester exchange reactions or oxidation, depending on conditions.

Toxicity and Safety: Limited toxicity data are available for tert-butyl esters. For instance, tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate () lacks acute or chronic toxicity profiles, and similar gaps exist for the target compound . In contrast, tert-butyl alcohol () has well-documented exposure limits (OSHA PEL: 100 ppm) and irritant properties, but ester derivatives may exhibit reduced volatility and different toxicokinetics .

Research Findings and Gaps

Synthetic Utility: Tert-butyl esters are widely used as protective groups for carboxylic acids in organic synthesis. The acetyloxy group in the target compound could serve as a site for further functionalization .

Ecological and Metabolic Fate: No ecological data (e.g., biodegradability, bioaccumulation) are available for this compound. Its long alkyl chain may pose persistence concerns in environmental matrices . Tert-butyl alcohol is metabolized to acetone and excreted, but ester derivatives likely follow different pathways due to slower hydrolysis rates .

Industrial Handling :

  • Like tert-butyl alcohol, the target compound should be stored away from oxidizers and strong acids to prevent decomposition .
  • Personal protective equipment (PPE) recommendations for tert-butyl alcohol—such as nitrile gloves and NIOSH-approved respirators—may apply to its esters during handling .

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